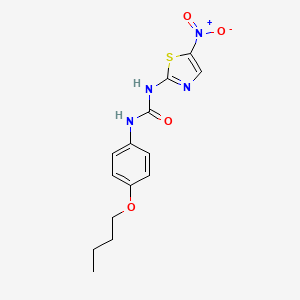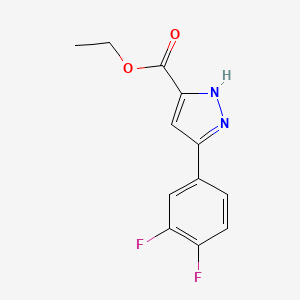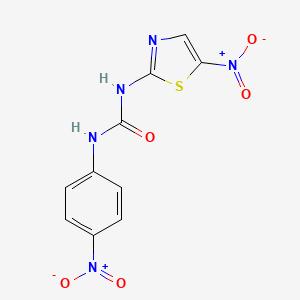
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as 4-nitro-N-phenyl-thiazol-2-ylurea, is a chemical compound that belongs to the family of nitro-substituted phenyl thiazol ureas. It is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C8H6N4O4. It is a yellow-orange colored solid with a melting point of 144-146 °C and a boiling point of 218-220 °C. It is insoluble in water and soluble in ethanol, acetone and other organic solvents.
Applications De Recherche Scientifique
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea is widely used in scientific research, such as in the synthesis of new compounds and as a reagent in organic synthesis. It is used in the synthesis of various heterocyclic compounds, such as thiazolopyrimidine derivatives, benzothiazole derivatives, and pyrazolo[3,4-d]pyrimidines. It is also used in the synthesis of 1,2,4-triazole derivatives, which are used as anticancer and anti-inflammatory agents.
Mécanisme D'action
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea acts as a nucleophilic reagent in the synthesis of various heterocyclic compounds. It reacts with the electrophilic center of the molecule to form a covalent bond. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a weak antimicrobial activity against some Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea in lab experiments is its low cost and availability. It is also relatively easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn.
Orientations Futures
In the future, 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea could be used to synthesize new compounds with potential therapeutic applications. It could also be used to synthesize compounds with antimicrobial, antifungal, and antiviral activity. Additionally, it could be used in the synthesis of compounds with anti-inflammatory and antioxidant properties. Furthermore, it could be used in the synthesis of compounds with potential applications in the field of nanotechnology. Finally, it could be used in the synthesis of compounds with potential applications in the field of biotechnology.
Méthodes De Synthèse
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea can be synthesized from the reaction of 4-nitrophenol and thiourea in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 90-100 °C for about 3 hours. The reaction can be monitored by thin-layer chromatography. The product can be purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5S/c16-9(13-10-11-5-8(21-10)15(19)20)12-6-1-3-7(4-2-6)14(17)18/h1-5H,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKCQFLYGSMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

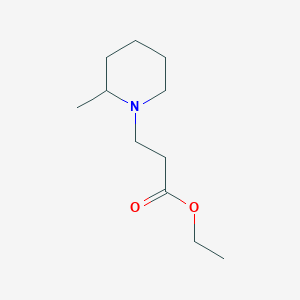
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
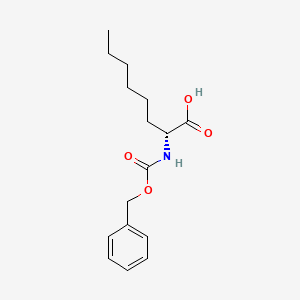
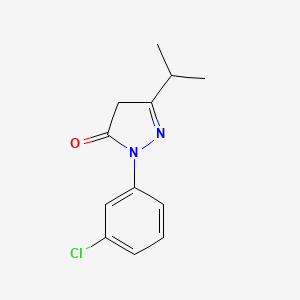

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
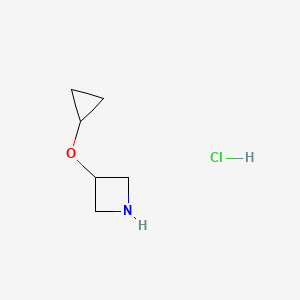
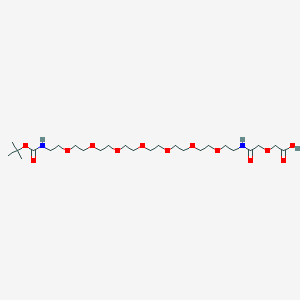
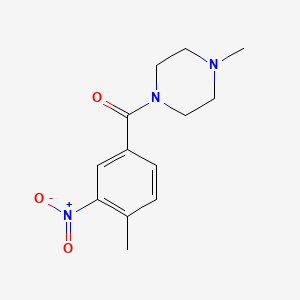
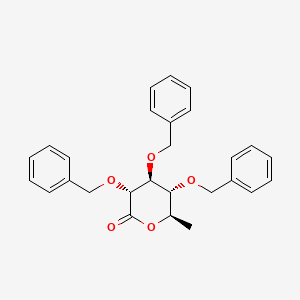
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

